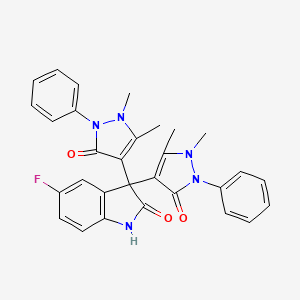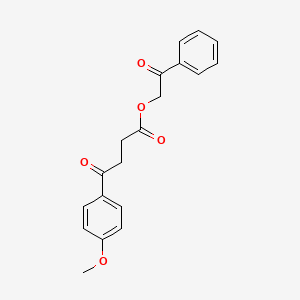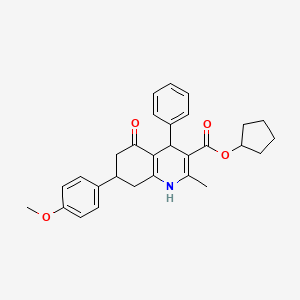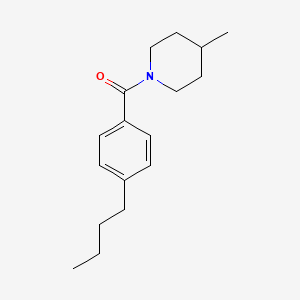
3,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-fluoro-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-fluoro-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C30H26FN5O3 and its molecular weight is 523.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 523.20196787 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Reactions and Synthesis
Research has explored novel reactions and synthesis involving compounds related to 3,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-fluoro-1,3-dihydro-2H-indol-2-one. For instance, novel reactions of indole-2,3-dione with pyrazolone under thermal and photochemical conditions have led to the creation of various compounds, including 5-fluoro-3,3-bis(3'-methyl-5'-oxo-1'-phenylpyrazol-4'-yl)indol-2[1H]-one (Majumdar et al., 1991).
Anticancer Properties
Some derivatives of pyrazolone, which are structurally similar to the compound , have been investigated for their potential as anticancer agents. For example, specific derivatives were shown to exhibit anti-breast cancer activity against human tumor breast cancer cell line MCF7, demonstrating promising therapeutic potential (Ghorab et al., 2014).
Coordination Chemistry and Metal Complexes
The compound and its related derivatives have been utilized in coordination chemistry, particularly in synthesizing metallomacrocyclic palladium(II) complexes. These studies have contributed to a deeper understanding of the structural and chemical properties of such complexes, which could have implications in various fields, including catalysis and materials science (Guerrero et al., 2008).
Schiff Base Derivatives and Metal Binding
Schiff base derivatives of similar compounds have been prepared and studied for their ability to bind with metals like Hg, Pt, and Cu. These studies often focus on the characterization of these complexes and their potential applications in areas like catalysis and molecular recognition (Abdulghani & Ahmed, 2011).
Catalysis and Selective Reactions
The compound and its derivatives have been used as catalysts or reactants in selective cyclization reactions. These studies are significant for the development of novel synthetic routes and the creation of new compounds with potential pharmaceutical applications (Dai et al., 2016).
Biomedical Research and Antibacterial Properties
Various derivatives of this compound have been synthesized and screened for their antibacterial activities. These studies contribute to the ongoing search for new antibacterial agents and help in understanding the relationship between chemical structure and biological activity (Asiri & Khan, 2010).
Propiedades
IUPAC Name |
3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-fluoro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26FN5O3/c1-18-25(27(37)35(33(18)3)21-11-7-5-8-12-21)30(23-17-20(31)15-16-24(23)32-29(30)39)26-19(2)34(4)36(28(26)38)22-13-9-6-10-14-22/h5-17H,1-4H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHVWQPCZZHRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3(C4=C(C=CC(=C4)F)NC3=O)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-(4-isopropylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012392.png)
![1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine](/img/structure/B5012398.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5012406.png)
![2-[(3-methylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5012407.png)
![4-{[3-(4-oxo-3(4H)-quinazolinyl)propanoyl]amino}benzamide](/img/structure/B5012408.png)
![1-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5012411.png)

![5-({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5012432.png)

![methyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5012435.png)
![N-[4-(2-hydroxyethyl)phenyl]-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5012442.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012476.png)
